molecular formula C5H9NO2 B2950595 Tetrahydrofuran-3-carbaldehyde oxime CAS No. 1809056-16-3

Tetrahydrofuran-3-carbaldehyde oxime

Cat. No.: B2950595
CAS No.: 1809056-16-3
M. Wt: 115.132
InChI Key: UYVDJDYHRFRZNM-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbaldehyde oxime is a chemical compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is a biochemical used primarily in proteomics research . This compound is characterized by the presence of an oxime group attached to a tetrahydrofuran ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydrofuran-3-carbaldehyde oxime typically involves the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the oxime group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile employed .

Properties

IUPAC Name

(NE)-N-(oxolan-3-ylmethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-6-3-5-1-2-8-4-5/h3,5,7H,1-2,4H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVDJDYHRFRZNM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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